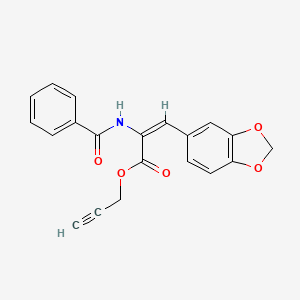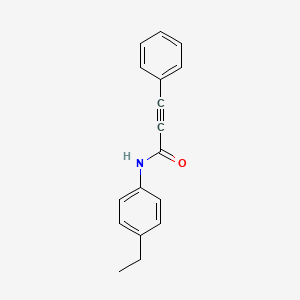![molecular formula C20H31N3O B5319692 N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5319692.png)
N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, also known as JNJ-7925476, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and psychosis. It is also believed to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and movement.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of corticosterone, a stress hormone, in rats subjected to the forced swim test. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, in mice subjected to the forced swim test. Additionally, it has been found to increase the levels of extracellular dopamine in the prefrontal cortex and nucleus accumbens of rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various preclinical studies, indicating its potential therapeutic applications. Another advantage is that it has a relatively simple synthesis method, making it readily available for research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects. Additionally, its potential therapeutic applications have not yet been tested in human clinical trials, which limits its translational potential.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide. One direction is to further investigate its mechanism of action, particularly its effects on the 5-HT2A and dopamine D2 receptors. Another direction is to test its potential therapeutic applications in human clinical trials, particularly in the treatment of anxiety, depression, and schizophrenia. Additionally, future research could investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, future research could investigate its potential use as a tool compound to further elucidate the role of the 5-HT2A and dopamine D2 receptors in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is a multistep process that involves the reaction of cyclohexanone with piperazine to form N-cyclohexylpiperazine. This intermediate is then reacted with 2-methylbenzyl chloride to form N-cyclohexyl-4-(2-methylbenzyl)piperazine. Finally, this compound is reacted with chloroacetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has shown potential therapeutic applications in various preclinical studies. It has been studied for its potential use in the treatment of anxiety, depression, and schizophrenia. In one study, it was found to have anxiolytic effects in rats subjected to the elevated plus-maze test. Another study showed that it has antidepressant effects in mice subjected to the forced swim test. In a third study, it was found to have antipsychotic effects in mice subjected to the apomorphine-induced stereotypy test.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-17-7-5-6-8-18(17)15-22-11-13-23(14-12-22)16-20(24)21-19-9-3-2-4-10-19/h5-8,19H,2-4,9-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZNXFPUSBDIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)




![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5319694.png)
![2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)